![molecular formula C10H10O4 B13064988 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13064988.png)
5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one: is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one typically involves the Bayer-Villiger oxidation of 3,4-dimethoxybenzaldehyde to produce 3,4-dimethoxyphenol. This intermediate is then reacted with chloroacetonitrile, followed by treatment with hydrochloric acid solution and subsequent ring closure to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one. This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity against Cancer Cells : In vitro studies have demonstrated that this compound can reduce cell viability in cancer lines such as K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MOLT-4 (acute lymphoblastic leukemia). The compound exhibited IC50 values ranging from 20 to 85 μM, indicating moderate to strong cytotoxicity against these cells .
- Mechanism of Action : The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis. In particular, it has been observed that treatment with benzofuran derivatives leads to a significant increase in caspase 3/7 activity in K562 cells, suggesting that these compounds promote programmed cell death .
Antimicrobial Activity
Benzofuran derivatives are also being investigated for their antimicrobial properties. The structural characteristics of this compound contribute to its potential as an antimicrobial agent.
Research Insights
- Emerging Antimicrobial Agents : A systematic review indicated that certain benzofuran derivatives possess antimicrobial properties against various pathogens. These compounds have been explored for their ability to inhibit bacterial growth and could serve as a basis for developing new antibiotics .
- Mechanisms of Action : The antimicrobial activity may be attributed to the ability of benzofurans to interact with bacterial cell membranes or inhibit essential bacterial enzymes. This interaction can disrupt cellular processes leading to bacterial death .
Other Pharmacological Effects
In addition to anticancer and antimicrobial properties, this compound shows promise in other therapeutic areas.
Notable Applications
- Antioxidant Activity : Some studies suggest that benzofuran derivatives may exhibit antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .
- Potential Use in Neurological Disorders : There is emerging evidence supporting the use of benzofurans in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit neuroinflammation and promote neuronal survival .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease . Additionally, the compound’s structure allows it to interact with various cellular pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
5,6-Dimethoxybenzofuran-3-one derivatives: These compounds share a similar core structure and exhibit dual acetylcholinesterase/butyrylcholinesterase inhibitory activity.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A putative entactogen drug with structural similarities.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen drug with related structural features.
Uniqueness: 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its dual inhibitory action on acetylcholinesterase and butyrylcholinesterase, combined with its potential antimicrobial and anticancer properties, makes it a versatile compound in scientific research .
Biological Activity
5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Overview of Benzofurans
Benzofurans are a class of heterocyclic compounds characterized by a fused benzene and furan ring. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural diversity within this class allows for various modifications that can enhance their efficacy and selectivity against different biological targets.
Anticancer Activity
Research has shown that benzofuran derivatives can exhibit significant anticancer properties. For example, studies have demonstrated that certain benzofuran compounds possess cytotoxic effects against various cancer cell lines. The compound this compound has been evaluated for its potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of Benzofuran Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HeLa | TBD | |
2-(4-hydroxybenzyl)-5,6-methylenedioxybenzofuran | K562 | 5 | |
2-(4-hydroxybenzoyl)-5,6-methylenedioxybenzofuran | HL60 | 0.1 |
Neuroprotective Properties
The neuroprotective effects of benzofurans have also been explored. Specifically, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Its mechanism may involve the inhibition of lipid peroxidation and radical scavenging activities, which are critical in mitigating neurodegenerative processes.
Table 2: Neuroprotective Activity
Antimicrobial Activity
Benzofurans have been reported to exhibit antimicrobial properties against various pathogens. The compound has been tested for its efficacy against bacteria and fungi. Preliminary results indicate that it may inhibit the growth of certain strains with varying minimum inhibitory concentration (MIC) values.
Table 3: Antimicrobial Activity
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of benzofurans is crucial for developing more effective derivatives. Modifications at specific positions on the benzofuran ring can significantly influence their biological activity. For instance, halogen substitutions have been shown to enhance cytotoxicity against leukemia cells while reducing toxicity towards normal cells.
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives of benzofurans to improve their biological profiles. For example:
- A study synthesized a series of halogenated benzofurans that exhibited enhanced anticancer activity with IC50 values significantly lower than standard chemotherapeutics.
- Another investigation into the neuroprotective effects of modified benzofurans highlighted their potential in treating conditions like Alzheimer’s disease by preventing amyloid plaque formation.
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O4/c1-12-9-3-6-7(11)5-14-8(6)4-10(9)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
RWRYPHDDPPDFPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)CO2)OC |
Origin of Product |
United States |
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